2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide
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Overview
Description
2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyanocyclopentyl group, an oxoethyl group, and a diphenylacetamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyanocyclopentylamine intermediate, followed by its reaction with oxoethylamine and diphenylacetyl chloride under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanocyclopentyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Cyanocyclopentyl)amino]-N-ethyl-2-oxo-N-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}ethan aminium
- 2-[{2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl}(methyl)amino]-N-(2-ethylphenyl)acetamide
- 2-[{2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl}(methyl)amino]-N-(2,6-dichlorophenyl)acetamide
Uniqueness
Compared to these similar compounds, 2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanocyclopentyl group and diphenylacetamide moiety contribute to its unique properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c23-16-22(13-7-8-14-22)26-19(27)15-24-20(17-9-3-1-4-10-17)21(28)25-18-11-5-2-6-12-18/h1-6,9-12,20,24H,7-8,13-15H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMKARNDELMXBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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